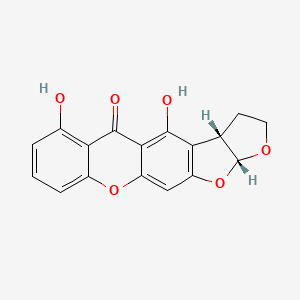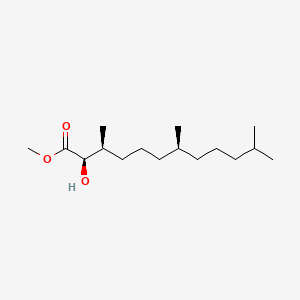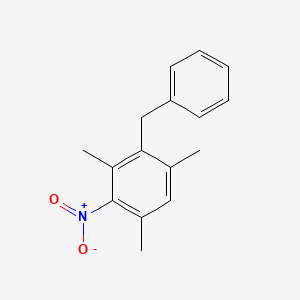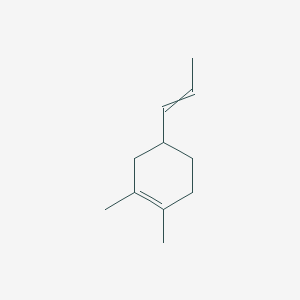![molecular formula C16H20S B14337407 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene CAS No. 106288-35-1](/img/structure/B14337407.png)
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene is an organosulfur compound characterized by a benzene ring attached to a pentamethylcyclopentadienyl group via a sulfur atom. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the electron-rich nature of the pentamethylcyclopentadienyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a sulfur-containing reagent, followed by the introduction of a benzene ring. One common method involves the use of thiophenol (benzenethiol) as the sulfur source. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene exerts its effects is largely dependent on its interaction with molecular targets. The electron-rich pentamethylcyclopentadienyl group can engage in π-π interactions with aromatic systems, while the sulfur atom can form coordination bonds with metal centers. These interactions can modulate the activity of enzymes, alter protein conformations, and influence cellular signaling pathways.
相似化合物的比较
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
Pentamethylcyclopentadiene: Lacks the sulfanyl and benzene groups, making it less versatile in terms of chemical reactivity and applications.
Thiophenol: Contains a sulfur atom bonded to a benzene ring but lacks the pentamethylcyclopentadienyl group, resulting in different chemical properties and reactivity.
Cyclopentadienylbenzene: Similar structure but without the sulfur atom, leading to different coordination chemistry and reactivity.
The uniqueness of this compound lies in its combination of an electron-rich pentamethylcyclopentadienyl group, a sulfur atom, and a benzene ring, which together confer distinctive chemical and physical properties.
属性
CAS 编号 |
106288-35-1 |
|---|---|
分子式 |
C16H20S |
分子量 |
244.4 g/mol |
IUPAC 名称 |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H20S/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3 |
InChI 键 |
YKCIKTTYZCYKJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)SC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)





![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

